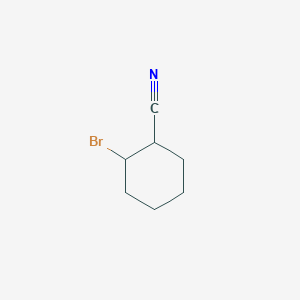

2-Bromocyclohexane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

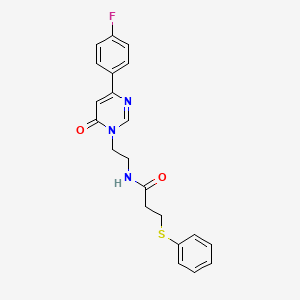

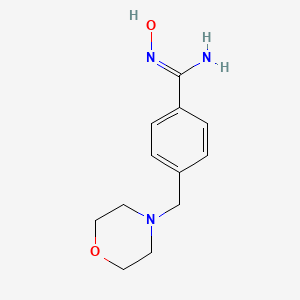

2-Bromocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H10BrN . It has an average mass of 188.065 Da and a monoisotopic mass of 186.999649 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromocyclohexane-1-carbonitrile consists of a cyclohexane ring with a bromine atom and a carbonitrile group attached . The carbonitrile group consists of a carbon triple-bonded to a nitrogen.Physical And Chemical Properties Analysis

2-Bromocyclohexane-1-carbonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 115.1±25.4 °C . It has a molar refractivity of 40.0±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 134.2±5.0 cm3 .Applications De Recherche Scientifique

Palladium-Catalyzed Cyclization

A study by Yoon and Cho (2015) describes the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to the formation of 2-anilinohydroisoindoline-1,3-diones. This process showcases the application of 2-bromocyclohexane-1-carbonitrile derivatives in synthesizing complex nitrogen-containing cycles, pivotal in pharmaceutical chemistry and material science. (Yoon & Cho, 2015)

Synthesis of Labeled Compounds

Alme and Law (1982) contributed to the field of radiopharmaceuticals by synthesizing 14C-labeled phencyclidine and its analogues from bromobenzene or cyclohexanone derivatives, highlighting the role of bromocyclohexane carbonitriles in creating labeled compounds for medical imaging and diagnostic purposes. (Alme & Law, 1982)

NMR Chemical Shifts in Rigid Molecules

Research by Abraham and Fisher (1986) on the substituent chemical shifts in NMR for carbonitriles in rigid molecules, including 2-norbornene and 1-adamantane carbonitrile, provides insights into the electronic effects and structural implications of substituents like bromocyclohexane carbonitrile in determining molecular conformation and reactivity. (Abraham & Fisher, 1986)

Radical Cyclization for Spiro Compounds

Sulsky et al. (1999) demonstrated the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles to produce spiro[2H-indole-2-cyclohexan]-3(1H)-imines. This study underscores the application in synthesizing spiro compounds, which are significant in drug discovery and organic materials research. (Sulsky et al., 1999)

Enantioselective Ring Cleavage

Joshi, Srebnik, and Brown (1988) reported the enantioselective ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes, achieving moderate to excellent enantiomeric purity. Their work highlights the significance of bromocyclohexane derivatives in stereochemical manipulations, critical for asymmetric synthesis in organic chemistry. (Joshi, Srebnik, & Brown, 1988)

Safety And Hazards

While specific safety data for 2-Bromocyclohexane-1-carbonitrile is not available, similar compounds like Bromocyclohexane are classified as flammable liquids (Category 4), and pose short-term (acute) and long-term (chronic) aquatic hazards (Categories 2) . Precautions should be taken to avoid heat, sparks, open flames, and environmental release .

Propriétés

IUPAC Name |

2-bromocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDFUZJSJVKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocyclohexane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)

![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)